molecular formula C27H24N4O7 B11438702 N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

Cat. No.: B11438702
M. Wt: 516.5 g/mol
InChI Key: FXTFBCWSHJMKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” is a complex organic compound that features a benzodioxole moiety, a nitrophenyl group, and a tetrahydroquinazolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” can be approached through a multi-step organic synthesis process:

    Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Tetrahydroquinazolinone Core: This involves the condensation of an anthranilic acid derivative with an appropriate aldehyde, followed by cyclization.

    Introduction of the Nitrophenyl Group: This can be done through a nitration reaction of a suitable phenyl precursor.

    Coupling Reactions: The final step involves coupling the benzodioxole moiety, the tetrahydroquinazolinone core, and the nitrophenyl group through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and nitrophenyl moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-AMINOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE
  • **N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE

Uniqueness

The presence of the nitrophenyl group in “N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-{1-[(4-NITROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE” imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C27H24N4O7

Molecular Weight

516.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H24N4O7/c32-25(28-15-19-9-12-23-24(14-19)38-17-37-23)6-3-13-29-26(33)21-4-1-2-5-22(21)30(27(29)34)16-18-7-10-20(11-8-18)31(35)36/h1-2,4-5,7-12,14H,3,6,13,15-17H2,(H,28,32)

InChI Key

FXTFBCWSHJMKDT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.